Product packaging for 2-Methoxy-4-methoxy-6-hydroxypyrimidine(Cat. No.:)

2-Methoxy-4-methoxy-6-hydroxypyrimidine

Cat. No.: B8515788
M. Wt: 156.14 g/mol
InChI Key: QLWSZPOUFUHKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Pyrimidine (B1678525) Scaffold in Heterocyclic Chemistry

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, representing a fundamental structural motif in a vast array of biologically significant molecules. nih.govresearchgate.net As a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, its structure is integral to life itself. rsc.org Pyrimidines are key components of nucleic acids (DNA and RNA) in the form of thymine, uracil, and cytosine. rsc.org This biological prevalence means that pyrimidine derivatives can readily interact with various enzymes and other cellular components. nih.gov

Beyond their natural roles, synthetic pyrimidine derivatives have garnered immense interest from medicinal and organic chemists. nih.govmdpi.com The pyrimidine nucleus serves as a "privileged scaffold," meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov This versatility has led to the development of numerous compounds with a wide spectrum of pharmacological activities. rsc.orgresearchgate.net The adaptability of the pyrimidine skeleton allows for structural modifications at its 2, 4, 5, and 6 positions, enabling the creation of diverse analogues to target various biological pathways. mdpi.com

Overview of Complex Substituted Pyrimidine Derivatives in Academic Contexts

The academic pursuit of complex substituted pyrimidine derivatives is driven by their proven and potential therapeutic applications. researchgate.netnih.gov Researchers have successfully synthesized and evaluated a multitude of substituted pyrimidines, uncovering a wide range of biological activities. researchgate.netnih.gov These include, but are not limited to, anticancer, antiviral, antibacterial, anti-inflammatory, and antifungal properties. nih.govresearchgate.netnih.gov

The synthesis of these complex molecules is a significant area of academic research. Methods like the Biginelli reaction, a one-pot multicomponent reaction, provide an efficient pathway to produce diverse pyrimidine-based compounds. mdpi.comnih.gov Academic studies often focus on creating novel derivatives by introducing various functional groups onto the pyrimidine ring. For example, the synthesis of 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine (B22253) serves as a key step in creating more complex, substituted molecules. nih.gov These synthetic endeavors are crucial for exploring structure-activity relationships (SAR), which dictate how the molecular structure of a compound influences its biological effects. rsc.org The vast number of publications and ongoing research highlight the sustained academic interest in expanding the chemical space and therapeutic potential of these derivatives. nih.govresearchgate.net

Research Landscape of Methoxy- and Hydroxy-Substituted Pyrimidines

Within the broad field of pyrimidine research, derivatives containing both methoxy (B1213986) (–OCH3) and hydroxy (–OH) functional groups represent a specific and important area of investigation. cumhuriyet.edu.trias.ac.in These substituents significantly influence the molecule's electronic properties, solubility, and ability to form hydrogen bonds, which in turn affects its biological activity. cumhuriyet.edu.tr

Studies have explored the synthesis and properties of various pyrimidines functionalized with these groups. For instance, research on the reactions of hydroxyl radicals with methoxy- and hydroxy-substituted pyrimidines helps in understanding their behavior in biological systems and their potential as antioxidants or in other therapeutic roles. ias.ac.inresearchgate.net Computational studies, using methods like Density Functional Theory (DFT), are employed to analyze the structural and electronic effects of these substitutions, predicting their influence on a compound's stability, reactivity, and potential interactions with biological targets. cumhuriyet.edu.tr The investigation into compounds like 2,4-dimethoxy-6-hydroxypyrimidine and its isomers is part of a larger effort to fine-tune the properties of the pyrimidine core for specific applications, from materials science to drug discovery. nih.govresearchgate.net The synthesis of such compounds often involves multi-step processes starting from simpler pyrimidine precursors like 2,4-diamino-6-hydroxypyrimidine or by performing reactions on compounds such as 2,4,6-trichloropyrimidine. nih.govias.ac.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O3 B8515788 2-Methoxy-4-methoxy-6-hydroxypyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

2,4-dimethoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C6H8N2O3/c1-10-5-3-4(9)7-6(8-5)11-2/h3H,1-2H3,(H,7,8,9)

InChI Key

QLWSZPOUFUHKDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)NC(=N1)OC

Origin of Product

United States

Reaction Mechanisms and Reactivity Studies of 2 Methoxy 4 Methoxy 6 Hydroxypyrimidine Analogs

Nuance of Nucleophilic Substitution Patterns on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of the pyrimidine ring. The regioselectivity of this reaction is highly sensitive to the nature and position of substituents on the ring.

Regioselective Reactivity at C-4 and C-6 Positions in Methoxy-Hydroxypyrimidines

The C-4 and C-6 positions of the pyrimidine ring are generally activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms. stackexchange.com In analogs of 2-Methoxy-4-methoxy-6-hydroxypyrimidine, the presence of methoxy (B1213986) and hydroxy groups further influences the reactivity of these positions.

Theoretical and experimental studies on substituted pyrimidines, such as dichloropyrimidines, provide insights into the factors governing regioselectivity. wuxiapptec.comstackexchange.com For instance, in 2,4-dichloropyrimidine, nucleophilic substitution typically occurs selectively at the C-4 position. wuxiapptec.com This preference can be explained by considering the stability of the Meisenheimer intermediate formed during the reaction. Attack at C-4 allows for delocalization of the negative charge onto both nitrogen atoms, leading to a more stable intermediate compared to attack at other positions. stackexchange.comstackexchange.com

However, the presence of an electron-donating substituent at the C-6 position, such as a methoxy group, can alter this selectivity. For 2,4-dichloro-6-methoxypyrimidine, nucleophilic attack is preferred at the C-2 position. wuxiapptec.com This shift in regioselectivity highlights the delicate balance of electronic effects in determining the reaction outcome. In the case of this compound analogs, the interplay between the electron-donating methoxy groups and the potentially deprotonated hydroxy group will dictate the most favorable site for nucleophilic attack.

Quantification of Electronic and Steric Effects of Substituents on Reaction Rates

The rate of nucleophilic aromatic substitution on the pyrimidine ring is significantly influenced by both electronic and steric effects of the substituents. researchgate.netrsc.org Electron-withdrawing groups generally increase the reaction rate by stabilizing the negatively charged intermediate, while electron-donating groups have the opposite effect.

A quantitative understanding of these effects can be achieved through computational modeling and kinetic studies. nih.govchemrxiv.org For example, Density Functional Theory (DFT) calculations can be used to determine the Lowest Unoccupied Molecular Orbital (LUMO) energies and electrostatic potential (ESP) at different carbon atoms of the pyrimidine ring. nih.gov A lower LUMO energy and a more positive ESP at a particular carbon indicate a higher susceptibility to nucleophilic attack.

Steric hindrance from bulky substituents can significantly slow down the reaction rate by impeding the approach of the nucleophile. researchgate.net The interplay between electronic and steric effects can lead to a transition from kinetic to thermodynamic control of the reaction products, where the major product is determined by the stability of the final product rather than the rate of its formation. libretexts.orglibretexts.orgmdpi.com

Table 1: Influence of Substituents on the Regioselectivity of Nucleophilic Aromatic Substitution on Pyrimidine Analogs

Pyrimidine AnalogPosition of SubstitutionMajor Product PositionInfluencing Factors
2,4-DichloropyrimidineC-4C-4Electronic stabilization of Meisenheimer intermediate wuxiapptec.comstackexchange.com
2,4-Dichloro-6-methoxypyrimidineC-6C-2Electron-donating effect of the methoxy group wuxiapptec.com
2,4,6-Trisubstituted PyrimidinesVariesVariesCombination of electronic and steric effects of all substituents researchgate.net

Oxidative and Reductive Transformations of Pyrimidine Derivatives

The pyrimidine ring can undergo both oxidative and reductive transformations, depending on the reaction conditions and the nature of the substituents. Due to their relatively low aromaticity, pyrimidines are more susceptible to reduction compared to other aromatic heterocycles like pyridine. dicp.ac.cn

Reduction of pyrimidine derivatives can be achieved using various reducing agents. For instance, the reduction of ethyl 2-methylthiopyrimidine-5-carboxylate with lithium aluminum hydride (LiAlH4) yields the corresponding 1,6-dihydropyrimidine derivative as the main product. researchgate.net Similarly, palladium-catalyzed asymmetric hydrogenation of 2-hydroxypyrimidines proceeds through the hydrogenation of the C=N bond of the pyrimidin-2(1H)-one tautomer. dicp.ac.cn

Oxidative reactions of pyrimidines can lead to a variety of products. The reaction of hydroxyl radicals with substituted pyrimidines, for example, results in the formation of hydroxyl adducts which can undergo further transformations. ias.ac.inrsc.org

Hydroxyl Radical Adduct Formation and Subsequent Mechanistic Pathways

Hydroxyl radicals (•OH) are highly reactive species that readily react with pyrimidine derivatives. The reaction typically proceeds via the addition of the hydroxyl radical to the C=C double bond of the pyrimidine ring, forming hydroxyl adducts. ias.ac.inrsc.org The rate constants for these reactions are generally in the order of 109 dm3 mol-1 s-1. ias.ac.in

Studies on various substituted pyrimidines, including 2-amino-4-methoxy-6-methyl pyrimidine, have shown that the initial adducts can undergo subsequent reactions, such as dehydration. ias.ac.in The nature of the final products depends on the position of the hydroxyl radical attack and the subsequent reaction pathways.

pH-Dependent Dehydration Reactions of Hydroxy-Substituted Pyrimidines

The dehydration of the initially formed hydroxyl radical adducts of hydroxy-substituted pyrimidines is often pH-dependent. ias.ac.inacs.org It has been proposed that a non-oxidizing C(6)-yl-C(5)OH radical adduct is initially formed at near-neutral pH. ias.ac.in At higher pH, a base-catalyzed dehydration can occur, leading to the formation of a more oxidizing C(5)-yl-C(6)OH adduct. ias.ac.inresearchgate.net This transformation is particularly observed in pyrimidines possessing a keto or hydroxy group at the C-4 position. ias.ac.inresearchgate.net

Table 2: Second-Order Rate Constants for the Reaction of Hydroxyl Radicals with Substituted Pyrimidine Analogs at Near Neutral pH

Pyrimidine DerivativeRate Constant (109 dm3 mol-1 s-1)
2-amino-4-methyl pyrimidine (AMP)2-9
2-amino-4,6-dimethyl pyrimidine (ADMP)2-9
2-amino-4-methoxy-6-methyl pyrimidine (AMMP)2-9
2-amino-4-hydroxy-6-methyl pyrimidine (AHMP)2-9
4,6-dihydroxy-2-methyl pyrimidine (DHMP)2-9
2,4-dimethyl-6-hydroxy pyrimidine (DMHP)2-9

Data sourced from a study by Luke et al. (2002) ias.ac.in

Investigations into Reaction Kinetics of Pyrimidine Derivatives

The study of reaction kinetics provides valuable insights into the mechanisms of reactions involving pyrimidine derivatives. Kinetic investigations of nucleophilic substitution reactions have revealed that these reactions can proceed through a concerted mechanism rather than a stepwise addition-elimination pathway in some cases. nih.govnih.gov

Factors such as the nature of the nucleophile, the leaving group, the solvent, and the substituents on the pyrimidine ring all influence the reaction rate. queensu.cadntb.gov.ua For instance, Hammett studies on nucleophilic aromatic substitution reactions have shown a significant positive ρ value, indicating a substantial buildup of negative charge in the rate-determining step. nih.gov Understanding these kinetic parameters is essential for optimizing reaction conditions and predicting the outcome of synthetic transformations involving this compound and its analogs.

Analysis of Anomalous Reaction Pathways in Substituted Pyrimidines

The reactivity of substituted pyrimidines can occasionally deviate from expected pathways, leading to the formation of unexpected products through anomalous reaction mechanisms. These deviations are often influenced by the nature and position of substituents on the pyrimidine ring, the attacking nucleophile, and the reaction conditions. Understanding these anomalous pathways is crucial for reaction design and the synthesis of novel heterocyclic compounds.

One notable example of such anomalous reactivity is observed in the reaction of 4,6-dimethoxy-5-nitropyrimidine with methylhydrazine. oregonstate.edu Instead of a simple nucleophilic substitution of a methoxy group by methylhydrazine, the reaction yields 4-hydrazino-6-hydroxypyrimidine. This outcome suggests a more complex reaction sequence than initially anticipated.

Detailed investigation into this reaction revealed that the formation of 4-hydrazino-6-hydroxypyrimidine is preceded by an unexpected initial step: the methylation of the solvent by the pyrimidine derivative. oregonstate.edu This initial methylation step is a key feature of the anomalous pathway. For instance, when n-butanol was used as the solvent, methyl n-butyl ether was isolated as a by-product, providing strong evidence for this initial solvent methylation. The detection of methanol as another by-product further supports the subsequent nucleophilic displacement of a methoxy group.

The yield of the final product, 4-hydrazino-6-hydroxypyrimidine, was found to be highly dependent on the solvent used, as illustrated in the table below.

SolventYield of 4-hydrazino-6-hydroxypyrimidine from 4,6-dimethoxy-5-nitropyrimidineYield of 4-hydrazino-6-hydroxypyrimidine from 4-hydroxy-6-methoxy-5-nitropyrimidine
PyridineHigher Yield87%
EthanolTrace Quantities56%
n-Butanol22.1%66.5%

The significantly higher yields obtained when using pyridine as a solvent suggest that it may play a role in facilitating the initial methylation step or stabilizing the intermediates formed during the reaction.

Broader studies on pyrimidine reactivity have revealed other types of anomalous pathways, such as ring transformations and deconstruction-reconstruction strategies. These transformations often involve the activation of the pyrimidine ring, followed by nucleophilic attack and subsequent ring-opening to form intermediates like vinamidinium salts. researchgate.netnih.gov These intermediates can then undergo rearrangement and ring-closure to form different heterocyclic systems. Computational studies have been instrumental in elucidating the mechanisms of these complex transformations, including the steric and electronic effects of substituents on the stability of intermediates and the feasibility of different reaction pathways. researchgate.netnih.gov While not directly observed in the case of 2,4-dimethoxy-6-hydroxypyrimidine analogs from the available data, these studies provide a framework for understanding the potential for other unexpected reaction pathways in similarly substituted pyrimidines.

Derivatization and Advanced Functionalization Strategies for 2 Methoxy 4 Methoxy 6 Hydroxypyrimidine Scaffolds

Introduction of Diverse Aromatic and Aliphatic Side Chains onto the Pyrimidine (B1678525) Nucleus

The introduction of side chains onto the 2,4-dimethoxy-6-hydroxypyrimidine nucleus is primarily achieved by targeting the C-5 position or by modifying the C-6 hydroxyl group. The C-5 position is activated for electrophilic substitution and can also be functionalized through metalation followed by quenching with an electrophile.

Alternatively, the hydroxyl group at the C-6 position can be converted into a better leaving group, such as a halide or a triflate, to facilitate nucleophilic substitution. This allows for the introduction of a variety of oxygen, nitrogen, or sulfur-based aliphatic and aromatic side chains. For instance, treatment of a related 2,4-diamino-6-hydroxypyrimidine (B22253) with phosphorus oxychloride generates the C-6 chloro derivative, which can then react with nucleophiles like alkoxides or amines to introduce new side chains. nih.gov A similar strategy can be applied to the 2,4-dimethoxy-6-hydroxypyrimidine scaffold.

Direct C-H functionalization at the C-5 position represents a more atom-economical approach, although it often requires specific directing groups or catalysts to achieve high regioselectivity. The development of these methods is an active area of research aimed at streamlining the synthesis of complex pyrimidine derivatives.

Application of Cross-Coupling Reactions (e.g., Suzuki Coupling) on Halogenated Pyrimidine Intermediates

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely used to functionalize halogenated pyrimidine intermediates. mdpi.com The process typically involves the reaction of a halogenated pyrimidine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org

For the 2,4-dimethoxy-6-hydroxypyrimidine scaffold, a common strategy involves initial halogenation. The hydroxyl group at C-6 can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃). Additionally, the C-5 position can be halogenated (e.g., iodinated or brominated) to provide a handle for subsequent cross-coupling. nih.gov

The Suzuki coupling of these halogenated intermediates allows for the introduction of a vast array of aryl, heteroaryl, and even alkyl groups. mdpi.comresearchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. mdpi.com Microwave-assisted procedures have been shown to significantly accelerate these reactions, often leading to improved yields in shorter timeframes. mdpi.comcem.com

EntryHalogenated PyrimidineBoronic AcidCatalyst (mol%)BaseSolventProductYield (%)Ref
12,4-dichloro-6-phenylpyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O2-chloro-4,6-diphenylpyrimidine90 mdpi.com
22,4,6-trichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/Ethanol2,6-dichloro-4-(4-methoxyphenyl)pyrimidine76 researchgate.net
35-bromo-2,4-dimethoxypyrimidineThiophen-2-boronic acidPd(PPh₃)₄ (3)Na₂CO₃Dioxane2,4-dimethoxy-5-(thiophen-2-yl)pyrimidine85 rsc.org
44,6-dichloropyrimidine2-methoxy-5-pyridylboronic acidPd(PPh₃)₂Cl₂ (3)Na₂CO₃Dioxane4,6-bis(2-methoxy-5-pyridyl)pyrimidine84 rsc.org

This table presents representative examples of Suzuki coupling reactions on various halogenated pyrimidine cores, illustrating the versatility of this method for introducing diverse aromatic and heteroaromatic side chains. The principles are directly applicable to halogenated derivatives of 2,4-dimethoxy-6-hydroxypyrimidine.

Mannich Reactions for the Strategic Introduction of Aminomethylene Fragments

The Mannich reaction is a classic organic transformation that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of the 2,4-dimethoxy-6-hydroxypyrimidine scaffold, the C-5 position is sufficiently activated by the adjacent electron-donating groups to undergo this reaction.

The reaction typically proceeds by treating the hydroxypyrimidine substrate with formaldehyde (B43269) and a primary or secondary amine (or its hydrochloride salt). acs.org This three-component condensation introduces an aminomethylene fragment (-CH₂-NR₂) onto the C-5 position of the pyrimidine ring. This method is highly valuable for building molecular complexity and introducing basic nitrogen centers, which can be crucial for modulating the pharmacological properties of the resulting compounds. nih.gov The choice of the amine component allows for the incorporation of a wide variety of substituents, from simple alkyl groups to more complex cyclic or aromatic moieties.

EntryPyrimidine SubstrateAmineProductRef
12,6-Dimethyl-4-hydroxypyrimidineDimethylamine / Formaldehyde5-(Dimethylaminomethyl)-2,6-dimethyl-4-hydroxypyrimidine acs.org
24-HydroxycarbazolePhenethylamine / FormaldehydeOxazinocarbazole derivatives nih.gov
32-Amino-4-(2-chlorophenyl)thiophene-3-carbonitrilep-Toluidine / FormaldehydeTetrahydrothieno[2,3-d]pyrimidine derivative researchgate.net

This table provides examples of Mannich reactions on related heterocyclic systems, demonstrating the strategic introduction of aminomethylene fragments. This reaction is applicable to the activated C-5 position of 2,4-dimethoxy-6-hydroxypyrimidine.

Strategies for Regioselective Functionalization of Pyrimidine Rings

Regioselectivity is a critical consideration when functionalizing polysubstituted pyrimidine rings. The inherent electronic properties of the pyrimidine nucleus, combined with the directing effects of existing substituents, dictate the position of subsequent modifications. In polyhalogenated pyrimidines, the different halogenated positions often exhibit distinct reactivities. mdpi.com

For instance, in 2,4-dichloropyrimidines, the C-4 position is generally more susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions than the C-2 position. mdpi.comresearchgate.net This preferential reactivity is attributed to the higher electrophilicity of the C-4 position. This allows for the sequential and regioselective introduction of different substituents. A first reaction can be performed at the C-4 position under milder conditions, followed by a second functionalization at the C-2 position under more forcing conditions.

In the case of 2,4-dimethoxy-6-hydroxypyrimidine, regioselective strategies would involve:

C-5 Functionalization : Electrophilic substitution (e.g., halogenation, nitration, Mannich reaction) is directed to the C-5 position due to the activating effects of the C-2, C-4, and C-6 substituents.

C-6 Functionalization : The hydroxyl group can be selectively converted into a leaving group (e.g., chloro, tosylate) to allow for nucleophilic substitution without affecting the methoxy (B1213986) groups at C-2 and C-4.

Controlled Halogenation : By carefully choosing halogenating agents and reaction conditions, it is possible to selectively introduce halogens at different positions, which can then be used as handles for further regioselective cross-coupling reactions. elsevierpure.com

The development of advanced catalytic systems and a deeper understanding of reaction mechanisms continue to enhance the ability to control the regioselectivity of these transformations, providing precise control over the final molecular architecture. rsc.org

Computational Chemistry and Advanced Theoretical Studies on 2 Methoxy 4 Methoxy 6 Hydroxypyrimidine

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT), Hartree–Fock (HF), and Møller–Plesset Perturbation Theory (MP2)

No published studies were found that have applied DFT, HF, or MP2 methods to "2-Methoxy-4-methoxy-6-hydroxypyrimidine."

Geometry Optimization and Conformational Analysis of the Molecular Structure

There is no available data from computational studies regarding the optimized geometry or conformational analysis of "this compound."

Theoretical Prediction and Validation of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

No theoretical predictions or experimental validations of the vibrational frequencies or NMR chemical shifts for "this compound" are available in the scientific literature.

Elucidation of Electronic Structure Through Computational Methods

The electronic structure of "this compound" has not been elucidated through computational methods in any available research.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Electron Transfer

There are no findings on the HOMO-LUMO energy gap or potential electron transfer properties of "this compound" based on FMO theory.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

No MEP maps or charge distribution analyses for "this compound" have been published.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Delocalization

NBO analysis to understand intramolecular interactions and charge delocalization has not been reported for "this compound."

Advanced Spectroscopic Elucidation of 2 Methoxy 4 Methoxy 6 Hydroxypyrimidine Structure and Dynamics

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of 2,4-dimethoxy-6-hydroxypyrimidine. By analyzing the vibrational modes of the molecule, a detailed picture of its structural framework can be constructed. The assignments for the fundamental vibrations are typically based on the molecule's point group symmetry and are supported by comparisons with similar pyrimidine (B1678525) derivatives researchgate.net.

Detailed Assignment of Fundamental, Combination, and Overtone Bands

The vibrational spectrum of 2,4-dimethoxy-6-hydroxypyrimidine is characterized by a series of bands corresponding to fundamental vibrations, as well as weaker combination and overtone bands. Quantum chemical calculations using Density Functional Theory (DFT) are often employed to simulate the vibrational spectra, which aids in the precise assignment of these bands based on the Potential Energy Distribution (PED).

Fundamental Bands:

O-H Vibrations: A prominent, broad absorption band in the FT-IR spectrum, typically in the range of 3200-3400 cm⁻¹, is assigned to the O-H stretching vibration of the hydroxyl group. The broadness indicates intermolecular hydrogen bonding. The O-H in-plane and out-of-plane bending modes are expected around 1400 cm⁻¹ and 650 cm⁻¹, respectively.

C-H Vibrations: The aromatic C-H stretching vibration of the pyrimidine ring is observed above 3000 cm⁻¹. The methoxy (B1213986) groups (-OCH₃) give rise to symmetric and asymmetric stretching vibrations typically found in the 2850-2980 cm⁻¹ region. C-H bending vibrations appear at lower wavenumbers.

Pyrimidine Ring Vibrations: The characteristic stretching vibrations of the C=C, C=N, and C-N bonds within the pyrimidine ring occur in the 1400-1650 cm⁻¹ region. Ring breathing and other deformation modes are found at lower frequencies.

C-O Vibrations: The C-O stretching vibrations associated with the methoxy and hydroxyl groups are expected in the 1000-1250 cm⁻¹ range.

Combination and Overtone Bands: These weaker bands, which arise from the simultaneous excitation of two or more vibrational modes or transitions to higher energy levels of a single mode, typically appear in the 1700-2800 cm⁻¹ region and can provide further structural confirmation.

Illustrative FT-IR and FT-Raman Vibrational Assignments for 2,4-dimethoxy-6-hydroxypyrimidine

Wavenumber (cm⁻¹) FT-IR Intensity FT-Raman Intensity Assignment (Vibrational Mode)
~3350 Strong, Broad Weak ν(O-H) Stretching
~3080 Medium Medium ν(C-H) Ring Stretching
~2975 Medium Strong ν_as(C-H) in CH₃
~2860 Medium Strong ν_s(C-H) in CH₃
~1640 Strong Medium ν(C=N) + ν(C=C) Ring Stretching
~1580 Strong Strong ν(C=C) + ν(C=N) Ring Stretching
~1460 Medium Medium δ_as(C-H) in CH₃
~1410 Medium Weak δ(O-H) In-plane Bending
~1245 Strong Medium ν(C-O) Methoxy Stretching
~1040 Strong Medium ν(C-O) Hydroxyl Stretching
~830 Strong Medium Ring Breathing Mode
~650 Medium, Broad Weak δ(O-H) Out-of-plane Bending

Note: ν = stretching, δ = bending, as = asymmetric, s = symmetric. Data is illustrative.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments reveal details about the carbon skeleton.

The expected ¹H NMR spectrum of 2,4-dimethoxy-6-hydroxypyrimidine would show three distinct signals:

A singlet for the pyrimidine ring proton (H5).

Two singlets for the protons of the two non-equivalent methoxy groups at positions 2 and 4.

A broad singlet for the hydroxyl proton, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum would display signals for each unique carbon atom. A DEPT-135 experiment would distinguish between CH and CH₃ groups (positive signals) and CH₂ groups (negative signals), while quaternary carbons would be absent. For this molecule, the C5 of the ring would appear as a positive CH signal, and the two methoxy carbons would be positive CH₃ signals. The quaternary carbons (C2, C4, C6) would be visible in the broadband ¹³C spectrum but absent in the DEPT-135 spectrum.

Correlation of Experimental NMR Data with Theoretically Calculated Chemical Shifts

To validate the assignment of NMR signals, experimental chemical shifts are often correlated with theoretical values calculated using quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework dergipark.org.trthescipub.com. Theoretical calculations are typically performed on the optimized molecular geometry. A linear correlation between the experimental and calculated chemical shifts confirms the accuracy of the structural assignment. Discrepancies, particularly for protons involved in hydrogen bonding like the O-H proton, can arise because theoretical calculations often model an isolated molecule in the gas phase, whereas experimental conditions involve solvent and intermolecular interactions thescipub.com.

Illustrative Experimental vs. Theoretical NMR Data for 2,4-dimethoxy-6-hydroxypyrimidine

Atom Experimental δ (ppm) Theoretical δ (ppm) (GIAO/DFT)
¹H NMR
H5 ~5.85 ~5.91
-OCH₃ (C2) ~3.95 ~4.02
-OCH₃ (C4) ~4.05 ~4.11
-OH ~11.5 (broad) N/A (highly variable)
¹³C NMR
C2 ~168.5 ~169.2
C4 ~172.0 ~172.8
C5 ~88.0 ~88.7
C6 ~165.0 ~165.6
-OCH₃ (C2) ~54.5 ~55.1
-OCH₃ (C4) ~55.0 ~55.6

Note: Data is illustrative and based on typical values for similar structures. Solvent is assumed to be DMSO-d₆.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of 2,4-dimethoxy-6-hydroxypyrimidine is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the pyrimidine ring's aromatic system and the lone pairs on the nitrogen and oxygen atoms. The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent environment.

Time-Dependent Density Functional Theory (TD-DFT) Calculations for Absorption Band Assignments

Assigning the observed absorption bands to specific electronic transitions can be complex. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to calculate the electronic transition energies (and thus λ_max), oscillator strengths (related to absorption intensity), and the molecular orbitals involved in these transitions researchgate.netscielo.org.zamdpi.com. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the nature of the primary electronic transitions can be determined. For pyrimidine derivatives, the main absorption bands are typically assigned to π → π* transitions within the aromatic ring system conicet.gov.arrsc.org.

Illustrative TD-DFT Results for Electronic Transitions of 2,4-dimethoxy-6-hydroxypyrimidine

Experimental λ_max (nm) Calculated λ_max (nm) Oscillator Strength (f) Major Contribution (MO Transition) Transition Type
~275 272.5 0.35 HOMO → LUMO π → π*
~220 218.9 0.21 HOMO-1 → LUMO π → π*
~310 (shoulder) 308.2 0.02 HOMO → LUMO+1 n → π*

Note: Data is illustrative. MO = Molecular Orbital.

Mass Spectrometry (LC-MS, GC-MS) for Molecular Weight Determination and Purity Assessment

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound and assessing its purity. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.

For 2,4-dimethoxy-6-hydroxypyrimidine (C₆H₈N₂O₃), the calculated monoisotopic molecular weight is 156.05 g/mol . In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 157.06.

Purity assessment is achieved by coupling MS with a chromatographic separation method (LC or GC). The chromatogram separates the target compound from any impurities, starting materials, or byproducts. A pure sample will ideally show a single chromatographic peak, and the mass spectrum corresponding to that peak will confirm the identity of 2,4-dimethoxy-6-hydroxypyrimidine. The absence of other significant peaks in the chromatogram indicates high purity.

TechniquePurposeExpected Result for 2,4-dimethoxy-6-hydroxypyrimidine
Mass Spectrometry (MS)Molecular Weight DeterminationMolecular Ion Peak [M+H]⁺ at m/z ≈ 157.06
LC-MS / GC-MSPurity AssessmentA single major peak in the chromatogram corresponding to the target compound.

Single Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture

As of the current body of scientific literature, detailed single-crystal X-ray diffraction studies specifically for 2,4-dimethoxy-6-hydroxypyrimidine have not been reported. Consequently, experimentally determined crystallographic data, including unit cell dimensions, space group, and precise bond lengths and angles for the solid-state structure of this particular compound, are not available in public crystallographic databases.

While X-ray crystallography remains the definitive method for elucidating the three-dimensional atomic arrangement of molecules in the solid state, its application is contingent upon the growth of high-quality single crystals suitable for diffraction experiments. The absence of such a study for 2,4-dimethoxy-6-hydroxypyrimidine means that a detailed analysis of its crystal packing, intermolecular interactions, and precise molecular geometry in the crystalline form cannot be provided at this time.

For context, crystallographic studies on closely related pyrimidine derivatives often reveal planar or near-planar ring systems. The solid-state architecture of these molecules is typically dominated by intermolecular hydrogen bonding, particularly when hydroxyl or amino groups are present, and π-π stacking interactions between the aromatic pyrimidine rings. For instance, studies on other hydroxypyrimidines have detailed how molecules are linked into complex supramolecular structures through hydrogen bonds involving the hydroxyl groups and the nitrogen atoms of the pyrimidine ring. However, without a specific crystallographic study for 2,4-dimethoxy-6-hydroxypyrimidine, any discussion of its solid-state structure remains speculative.

Further research involving the successful crystallization of 2,4-dimethoxy-6-hydroxypyrimidine and subsequent single-crystal X-ray diffraction analysis would be required to definitively determine its molecular architecture in the solid state. Such a study would provide invaluable data on its conformational preferences, tautomeric form in the crystal lattice, and the nature of its intermolecular interactions.

Structure Activity Relationship Sar Investigations in Methoxy Hydroxypyrimidine Derivatives

Impact of Substituent Position and Nature on Chemical Reactivity and Selectivity

The reactivity of the pyrimidine (B1678525) ring is significantly influenced by the nature and position of its substituents. In the case of methoxy-hydroxypyrimidine derivatives, the interplay between the electron-donating methoxy (B1213986) groups and the hydroxyl group is crucial in determining the molecule's susceptibility to electrophilic or nucleophilic attack.

The positions of substituents on the pyrimidine ring dictate the regioselectivity of its reactions. For instance, the location of a methoxy group can affect the antimicrobial activity and molecular geometry of pyrimidine-2(1H)-selenone derivatives. nih.gov Studies on 4-methoxypyridine (B45360) derivatives, a related heterocyclic system, have shown that the presence of electron-withdrawing groups on the ring favors the conversion to 1-methylpyridone, highlighting the sensitivity of reactivity to the electronic nature of substituents. researchgate.net

The following table summarizes the general influence of substituent position on the reactivity of pyrimidine rings, drawing parallels from related heterocyclic systems.

Substituent PositionGeneral Impact on ReactivityInfluence on Selectivity
C2Highly susceptible to nucleophilic attack due to the proximity of two ring nitrogens.Directs incoming nucleophiles to this position, especially if a good leaving group is present.
C4Also a primary site for nucleophilic substitution, often competing with the C2 position.The presence of other substituents on the ring can modulate the selectivity between C2 and C4.
C5Less reactive towards nucleophiles but can be susceptible to electrophilic attack, especially with activating groups present.The electronic nature of C2, C4, and C6 substituents determines the feasibility of substitution at C5.
C6Similar to C4, it is an active site for nucleophilic attack.The overall substitution pattern dictates the primary reaction site.

Correlation of Electronic and Steric Effects with the Intrinsic Chemical Behavior of Derivatives

The intrinsic chemical behavior of methoxy-hydroxypyrimidine derivatives is a direct consequence of the electronic and steric effects exerted by their substituents. These effects can either enhance or diminish the reactivity of the pyrimidine core and steer the course of chemical transformations.

Electronic Effects: The methoxy group (-OCH3) is a powerful electron-donating group through resonance, while the hydroxyl group (-OH) can act as either an electron-donating group (as -O⁻) or a weak electron-withdrawing group. The cumulative effect of two methoxy groups and one hydroxyl group in "2-Methoxy-4-methoxy-6-hydroxypyrimidine" is a significant increase in the electron density of the pyrimidine ring. This enhanced electron density activates the ring towards electrophilic substitution and can influence the rate and outcome of nucleophilic substitution reactions. For instance, in related systems, the introduction of a methoxy substituent has been shown to result in greater selectivity in the antimicrobial activity of the compounds. nih.gov

Steric Effects: The spatial arrangement and size of substituents can play a crucial role in the chemical reactivity of pyrimidine derivatives. Bulky groups can hinder the approach of reactants to a particular site, a phenomenon known as steric hindrance. While the methoxy and hydroxyl groups in the target compound are not exceptionally large, their collective presence can influence the preferred conformation of the molecule and potentially affect the accessibility of adjacent reactive sites. In broader studies of chemical reactivity, it is acknowledged that steric effects of ligands are a primary determinant of connectivity and the final arrangement around a central point, which can be extrapolated to the reactivity of the pyrimidine core itself.

The table below outlines the expected correlation between electronic and steric effects and the chemical behavior of methoxy-hydroxypyrimidine derivatives.

EffectInfluence on Chemical BehaviorExpected Outcome for this compound
Electronic (Electron-donating) Increases electron density on the pyrimidine ring, activating it towards electrophilic attack and potentially modifying the rates of nucleophilic substitutions.Enhanced reactivity towards electrophiles at the C5 position. The electron-rich nature may also influence the leaving group potential in nucleophilic substitution reactions.
Electronic (Resonance) Delocalization of lone pair electrons from oxygen atoms of methoxy and hydroxyl groups into the pyrimidine ring.Stabilization of cationic intermediates formed during electrophilic attack, thereby facilitating such reactions.
Steric (Moderate) Can influence the regioselectivity of reactions by partially blocking access to adjacent positions. May affect the torsional angles between the substituents and the pyrimidine ring.May favor attack at less hindered positions and could influence the orientation of incoming reactants.

Non Biological Research Applications and Potentials of Pyrimidine Derivatives

Pyrimidines as Versatile Precursors in Broad Advanced Chemical Synthesis

Pyrimidine (B1678525) derivatives are highly valued as starting materials in the synthesis of more complex heterocyclic systems due to the reactivity of their substituent groups. The strategic placement of electron-donating or electron-withdrawing groups on the pyrimidine ring can direct subsequent chemical transformations, making them ideal building blocks for a diverse range of molecules.

One of the prominent applications of pyrimidine derivatives is in the synthesis of fused heterocyclic systems. For instance, 6-amino-2,4-dimethoxypyrimidine is a key precursor in the multicomponent synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. nih.gov This reaction, often mediated by acetic acid, involves the condensation of an aromatic aldehyde, dimedone, and the aminopyrimidine derivative. nih.gov The resulting pyrimido[4,5-b]quinoline scaffold is of significant interest in medicinal chemistry and materials science.

Similarly, 2,4-diamino-6-hydroxypyrimidine (B22253) serves as a versatile starting material for the synthesis of various substituted pyrimidines. nih.gov Through a series of chemical transformations including chlorination, nucleophilic substitution, and iodination, this precursor can be elaborated into a wide array of derivatives with potential applications in different fields of chemistry. nih.gov For example, the chlorination of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride yields 2,4-diamino-6-chloropyrimidine, a key intermediate for further functionalization. nih.gov

The synthesis of pyrimidine-based analogs is a continuously evolving field, with new methodologies being developed to create novel molecular architectures. jchemrev.com These synthetic pathways often leverage the inherent reactivity of the pyrimidine core to construct complex molecules with desired properties. jchemrev.com

Table 1: Examples of Pyrimidine Derivatives as Precursors in Chemical Synthesis

Precursor Compound Reagents Product Reference
6-amino-2,4-dimethoxypyrimidine Aromatic aldehydes, dimedone, acetic acid 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones nih.gov
2,4-diamino-6-hydroxypyrimidine Phosphorus oxychloride 2,4-diamino-6-chloropyrimidine nih.gov
2,4-diamino-6-hydroxypyrimidine Guanidine nitrate, ethyl cyanoacetate Guanine

Exploration of Pyrimidine Analogs in Materials Science (e.g., Corrosion Inhibition)

The unique electronic properties of the pyrimidine ring, arising from the presence of two nitrogen atoms, make its derivatives attractive candidates for applications in materials science. One of the most explored areas is their use as corrosion inhibitors for various metals and alloys.

Pyrimidine derivatives have demonstrated significant efficacy in protecting metals such as steel, copper, and mild steel from corrosion in acidic environments. nih.govsdit.ac.intandfonline.com The mechanism of inhibition is attributed to the adsorption of the pyrimidine molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.netacademicjournals.org The presence of heteroatoms (nitrogen, oxygen, sulfur) and π-electrons in the pyrimidine ring facilitates this adsorption process through the formation of coordinate bonds with the vacant d-orbitals of the metal atoms. sdit.ac.in

The effectiveness of a pyrimidine derivative as a corrosion inhibitor is influenced by several factors, including the nature and position of substituents on the pyrimidine ring, the concentration of the inhibitor, and the temperature of the environment. nih.govtandfonline.com For instance, studies have shown that the inhibition efficiency of pyrimidine derivatives increases with increasing concentration. tandfonline.com Furthermore, the presence of electron-donating groups on the pyrimidine ring can enhance the adsorption process and, consequently, the inhibition efficiency.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to investigate the mechanism of corrosion inhibition by pyrimidine derivatives. nih.govtandfonline.com These studies have revealed that pyrimidine derivatives can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. tandfonline.com

Table 2: Corrosion Inhibition Efficiency of Select Pyrimidine Derivatives

Pyrimidine Derivative Metal Corrosive Medium Inhibition Efficiency (%) Reference
Pyrimidine-bichalcophene derivatives Copper 1 M HNO₃ Up to 99.14 nih.gov
Various pyrimidine derivatives Steel Acidic medium Varies with compound and concentration sdit.ac.in

Q & A

Q. What are common synthetic routes for preparing 2-Methoxy-4-methoxy-6-hydroxypyrimidine?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine ring. A starting material like 4,6-dihydroxypyrimidine can undergo selective methoxylation using methylating agents (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., K₂CO₃). Protecting group strategies may be required to avoid over-substitution. For example, chlorination with POCl₃ followed by nucleophilic substitution with methoxide ions is a validated approach for introducing methoxy groups at specific positions . Reaction progress should be monitored via TLC or HPLC to ensure regioselectivity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns and hydrogen bonding (e.g., hydroxyl group resonance at δ 10–12 ppm in DMSO-d₆) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for the hydroxyl group) .

Q. How to design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs. For example:
  • Enzyme Inhibition Assays : Target enzymes like dihydrofolate reductase (DHFR) due to pyrimidines' role in nucleotide biosynthesis. Use spectrophotometric methods to monitor NADPH oxidation .
  • Antimicrobial Screening : Employ disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How to optimize reaction conditions for introducing methoxy groups while preserving the hydroxyl group?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance nucleophilicity .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency.
  • Real-Time Monitoring : Use in-situ FTIR or HPLC to track hydroxyl group stability and prevent over-methylation .

Q. How to resolve contradictions in spectral data (e.g., unexpected coupling patterns in NMR)?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve dynamic effects like tautomerism or hydrogen bonding .
  • X-ray Crystallography : Definitive structural elucidation via single-crystal analysis (e.g., comparing with related pyrimidines in the Cambridge Structural Database) .

Q. What computational methods predict the reactivity of this compound in substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites. For example, calculate Fukui indices to predict regioselectivity in reactions with amines or thiols .
  • Molecular Dynamics (MD) : Model solvent effects on reaction pathways .

Q. How to interpret conflicting bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), pH, and temperature .
  • Purity Validation : Use HPLC-MS to confirm compound integrity and rule out degradation products .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 6-methoxy-2-(methylthio)pyrimidine derivatives) to identify trends .

Q. How to evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC and track hydroxyl group oxidation .
  • Light Sensitivity Tests : Use UV-vis spectroscopy to assess photolytic decomposition .

Q. What strategies improve regioselectivity in substitution reactions on the pyrimidine ring?

  • Methodological Answer :
  • Directing Groups : Introduce temporary groups (e.g., chloro or amino) to steer nucleophilic attack to specific positions .
  • Microwave-Assisted Synthesis : Enhance kinetic control by reducing reaction time and side-product formation .

Q. How to validate synthetic yields and reproducibility across labs?

  • Methodological Answer :
  • Interlaboratory Studies : Share protocols with collaborators to assess reproducibility.
  • Robustness Testing : Vary parameters (e.g., solvent purity, reagent equivalents) within ±10% to identify critical factors .
  • Statistical Analysis : Use ANOVA to compare yields under different conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.